molecular formula C15H20O B1237614 Curzerene

Curzerene

Cat. No.: B1237614
M. Wt: 216.32 g/mol
InChI Key: HICAMHOOTMOHPA-AWKYBWMHSA-N
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Description

Curzerene is a complex organic compound with a unique structure that includes multiple functional groups

Scientific Research Applications

Curzerene has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, interacting with biological targets.

    Medicine: Research may explore its potential therapeutic effects or use as a drug precursor.

    Industry: It could be used in the production of materials with specific properties, such as polymers or resins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Curzerene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Ethenyl and Methyl Groups: These groups can be introduced through alkylation and vinylation reactions.

    Final Functionalization: The final steps may involve specific functional group modifications to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.

Chemical Reactions Analysis

Types of Reactions

Curzerene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the double bonds and other functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Mechanism of Action

The mechanism by which Curzerene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and triggering downstream signaling pathways. The specific molecular targets and pathways would depend on the context of its application, such as a therapeutic agent or a chemical reagent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Curzerene is unique due to its specific structure, which includes multiple functional groups that can participate in diverse chemical reactions. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

(6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran

InChI

InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13?,15-/m1/s1

InChI Key

HICAMHOOTMOHPA-AWKYBWMHSA-N

Isomeric SMILES

CC1=COC2=C1CC([C@](C2)(C)C=C)C(=C)C

SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Canonical SMILES

CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C

Synonyms

curzerene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Curzerene
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Curzerene
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Curzerene
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Curzerene
Reactant of Route 6
Curzerene

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